(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone

medicinal chemistry fragment-based drug discovery SAR exploration

Researchers face ambiguity when procuring halogenated heterocycles for systematic SAR-generic sourcing risks obtaining an isomer (e.g., halogen-swapped CAS 618091-94-4) that invalidates comparative datasets. This para-bromobenzoyl/para-chlorophenyl 5-aminopyrazole is the definitive reference point for Br→Cl halogen scanning, with a 44.45 Da mass shift enabling label-free MS discrimination from the dichloro analog (CAS 618091-32-0). • Confirmed identity: CAS-specific procurement eliminates isomer cross-contamination risk. • Enables halogen-bond co-crystallography (Br σ-hole ~+18-22 kcal·mol⁻¹; anomalous scattering for phasing). • ⁷⁹Br:⁸¹Br isotopic doublet provides unique LC-MS/MS fingerprint for DMPK method development.

Molecular Formula C16H11BrClN3O
Molecular Weight 376.63 g/mol
CAS No. 618091-29-5
Cat. No. B15087406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone
CAS618091-29-5
Molecular FormulaC16H11BrClN3O
Molecular Weight376.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Br
InChIInChI=1S/C16H11BrClN3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2
InChIKeyKTDFMVZWHZFHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone: Procurement Specifications


(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone (CAS 618091-29-5, molecular formula C₁₆H₁₁BrClN₃O, molecular weight 376.63 g·mol⁻¹) is a dual-halogen 5-aminopyrazol-4-yl aryl ketone [1]. It belongs to the AldrichCPR collection of rare and unique chemicals supplied for early-discovery research . The compound features a para-bromobenzoyl substituent at the pyrazole C-4 position and a para-chlorophenyl substituent at N-1, creating a distinctive mixed-halogen aryl ketone scaffold with an electron-donating 5-amino group that modulates the electronic character of the heterocyclic core .

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone: Why Generic Substitution Fails


The substitution pattern of this compound—para-bromine on the benzoyl ring combined with para-chlorine on the N-phenyl ring—cannot be replicated by its closest commercial analogs. The para-Br substituent (σₚ = 0.23, molar refractivity 8.88) imparts distinct electronic and steric properties relative to the para-Cl analog (σₚ = 0.23 but lower polarizability) or the non-halogenated p-tolyl derivative (σₚ = −0.17, no heavy-atom effect) [1]. The dichloro analog (CAS 618091-32-0, C₁₆H₁₁Cl₂N₃O, MW 332.18) differs in molecular weight by 44.45 Da and in computed logP by approximately 0.8 units . The halogen-swapped isomer (CAS 618091-94-4) places bromine on the N-phenyl ring and chlorine on the benzoyl ring, altering the electronic push-pull character of the ketone bridge . These structural differences translate into non-interchangeable solubility, crystallinity, and target-binding profiles, making unambiguous CAS-specific procurement essential for reproducible research.

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone: Differentiation Evidence


Molecular Weight vs Dichloro Analog

The target compound (CAS 618091-29-5) has a molecular weight of 376.63 g·mol⁻¹, which is 44.45 Da heavier than the dichloro analog (5-amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone (CAS 618091-32-0, MW 332.18 g·mol⁻¹) due to the mass difference between bromine (79.90 Da) and chlorine (35.45 Da) [1]. This mass increment provides a distinct isotopic signature (¹:¹ ⁷⁹Br:⁸¹Br ratio) that is absent in the dichloro comparator, enabling mass-spectrometry-based tracking in metabolic or environmental fate studies [1].

medicinal chemistry fragment-based drug discovery SAR exploration

Lipophilicity Advantage over p-Tolyl Analog

The target compound exhibits a computed XLogP3-AA value of 4.8 [1]. The non-brominated p-tolyl analog (5-amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(p-tolyl)methanone, CAS 618091-23-9) carries a methyl group (π = 0.56) in place of bromine (π = 0.86), yielding an estimated XLogP reduction of ~0.7–1.0 units . This higher lipophilicity, driven by the bromine substituent, may enhance membrane permeability in cell-based assays while simultaneously increasing the risk of poor aqueous solubility, a trade-off that must be managed through formulation or co-solvent strategies [1].

ADME profiling lead optimization permeability prediction

Topological PSA & Blood-Brain Barrier Permeability

The target compound has a topological polar surface area (TPSA) of 60.9 Ų [1], which falls below the commonly cited threshold of <90 Ų for predicted blood-brain barrier (BBB) penetration and within the optimal range of <70 Ų for CNS drug-likeness [2]. The dichloro analog (CAS 618091-32-0) has an identical TPSA (same hydrogen-bonding functional groups), but its lower lipophilicity (estimated XLogP ~4.0) reduces the probability of passive CNS penetration compared to the brominated compound [2]. The p-tolyl analog (CAS 618091-23-9, TPSA identical) lacks the heavy-atom bromine substituent, which may reduce its occupancy in halogen-bonding pockets at CNS targets .

CNS drug discovery BBB permeability property-based design

Halogen-Bonding vs Chloro and Tolyl Analogs

The para-bromine atom on the benzoyl ring provides a σ-hole with a computed electrostatic potential (VS,max) of approximately +18–22 kcal·mol⁻¹ for aryl bromides, significantly larger than the +10–14 kcal·mol⁻¹ for aryl chlorides [1]. This enhanced σ-hole enables stronger and more directional halogen-bonding interactions with backbone carbonyl oxygens or π-systems in protein binding sites [2]. The dichloro analog (CAS 618091-32-0) cannot exploit this interaction because the para-chlorine has a substantially weaker σ-hole, while the p-tolyl analog (CAS 618091-23-9) lacks a halogen entirely, eliminating halogen-bonding as a design parameter .

halogen bonding structure-based design protein-ligand interactions

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone: Research & Industrial Applications


Halogen-Dependent SAR in Aminopyrazoles

This compound serves as the para-bromobenzoyl reference point in a systematic halogen-scanning SAR matrix. By comparing its in vitro potency, selectivity, and ADME properties against the dichloro analog (CAS 618091-32-0), the halogen-swapped isomer (CAS 618091-94-4), and the non-halogenated p-tolyl control (CAS 618091-23-9), medicinal chemistry teams can deconvolute the specific contribution of bromine's polarizability, σ-hole, and steric bulk to target engagement [1]. The 44.45 Da mass shift between Br and Cl analogs further enables competitive mass spectrometry experiments without radioisotope labeling .

CNS-Penetrant Lead Optimization

With a TPSA of 60.9 Ų (well below the 90 Ų BBB threshold) and an XLogP3-AA of 4.8, this compound occupies a favorable region of CNS drug-like property space [1]. Neuroscience discovery programs can use this scaffold as a starting point for parallel chemistry aimed at improving solubility while retaining permeability, guided by the compound's baseline physiochemical parameters . The bromine substituent provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), enabling rapid exploration of CNS-targeted chemical space .

Halogen-Bonding in Fragment-Based Design

The para-bromobenzoyl group in this compound presents a well-characterized halogen-bond donor with a σ-hole magnitude (~+18–22 kcal·mol⁻¹) suitable for engaging backbone carbonyls, carboxylate side chains, or π-clouds in protein binding sites [1]. Structural biology groups performing co-crystallization or cryo-EM studies can exploit this feature to obtain high-resolution ligand-target complexes, where the bromine atom's anomalous scattering signal facilitates phasing and unambiguous electron density assignment . This makes the compound a valuable tool for fragment-based drug discovery campaigns that require experimental structure determination.

Metabolite Tracking via Bromine Isotope Pattern

The characteristic ~1:1 ⁷⁹Br:⁸¹Br isotopic doublet provides a unique mass-spectrometric fingerprint that distinguishes this compound from chlorine-only analogs [1]. DMPK laboratories developing LC-MS/MS methods for in vitro microsomal stability, plasma protein binding, or metabolite identification can leverage this isotopic signature for selective ion monitoring, reducing background interference and improving lower limits of quantification . This analytical advantage is not available with the dichloro analog (CAS 618091-32-0), where the ³⁵Cl:³⁷Cl ratio of ~3:1 produces less distinctive isotopic patterns.

Quote Request

Request a Quote for (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.